molecular formula C9H8ClF3N2O B13418066 N-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propionamide

N-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propionamide

Cat. No.: B13418066
M. Wt: 252.62 g/mol
InChI Key: VRALVVUZNUGNPW-UHFFFAOYSA-N
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Description

N-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propionamide is a chemical compound characterized by the presence of a chloro, trifluoromethyl, and pyridinyl group attached to a propionamide moiety

Properties

Molecular Formula

C9H8ClF3N2O

Molecular Weight

252.62 g/mol

IUPAC Name

N-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]propanamide

InChI

InChI=1S/C9H8ClF3N2O/c1-2-7(16)15-5-3-6(9(11,12)13)8(10)14-4-5/h3-4H,2H2,1H3,(H,15,16)

InChI Key

VRALVVUZNUGNPW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=C(N=C1)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Mechanism of Action

The mechanism of action of N-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propionamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .

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